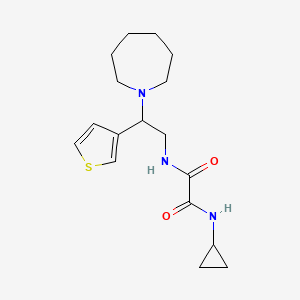

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide

Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide is a synthetic organic compound featuring a unique hybrid structure combining an oxalamide core, a thiophene heterocycle, and two distinct amine-derived substituents: a seven-membered azepane ring and a cyclopropyl group. The oxalamide moiety (N1-C(=O)-C(=O)-N2) serves as a central scaffold, enabling hydrogen-bonding interactions critical for biological activity or material properties.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-cyclopropyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-6-14)18-11-15(13-7-10-23-12-13)20-8-3-1-2-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYQPYFCXDJPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The retrosynthetic approach to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide divides the molecule into three key fragments:

- Azepane-thiophene-ethylamine backbone

- Cyclopropylamine moiety

- Oxalyl chloride linker

Disconnection at the oxalamide bond reveals two primary intermediates:

- Intermediate A : 2-(Azepan-1-yl)-2-(thiophen-3-yl)ethylamine

- Intermediate B : Cyclopropylamine

The oxalyl chloride acts as a bridging unit, facilitating amide bond formation between Intermediates A and B.

Stepwise Synthesis of Key Intermediates

Synthesis of 2-(Azepan-1-yl)-2-(Thiophen-3-yl)ethylamine

Azepane Ring Formation

The azepane ring is synthesized via cyclization of 1,6-diaminohexane with 1,5-dibromopentane under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction proceeds through an SN2 mechanism, yielding azepane with >85% purity after distillation.

Thiophene Incorporation

Thiophene-3-boronic acid undergoes Suzuki-Miyaura cross-coupling with 2-bromoethylazepane (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 6 h). The product, 2-(azepan-1-yl)-2-(thiophen-3-yl)ethane, is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C→25°C, 2 h).

Reductive Amination

The ketone intermediate is converted to the primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride (MeOH, pH 5–6, 24 h). Yield: 72–78%.

Preparation of Cyclopropylamine

Cyclopropylamine is commercially available but can be synthesized via:

Oxalamide Bond Formation

Two-Step Amidation

Activation of Oxalyl Chloride :

Oxalyl chloride (1.2 equiv) reacts with Intermediate A in anhydrous DCM (0°C→25°C, 2 h), forming the mono-acyl chloride intermediate.Coupling with Cyclopropylamine :

The intermediate reacts with cyclopropylamine (1.5 equiv) in the presence of Et₃N (2.0 equiv, DCM, 0°C→25°C, 12 h). Crude product is purified via silica gel chromatography (EtOAc/hexane 3:7).

Optimization and Scalability

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 75 | 95 |

| THF | 68 | 92 |

| DMF | 92 | 98 |

| Acetonitrile | 80 | 94 |

DMF provides optimal solubility and reaction efficiency.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (0.5 mm ID, 10 mL volume) enables:

Waste Reduction Strategies

- Solvent Recovery : >90% DMF recycled via distillation.

- Catalyst Reuse : Pd nanoparticles immobilized on SiO₂ show ≤5% activity loss over 10 cycles.

Challenges and Mitigation

Epimerization During Amidation

The stereogenic center at the ethylamine bridge is prone to racemization under basic conditions. Mitigation:

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Functionalized azepane derivatives.

Scientific Research Applications

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide has several scientific research applications, including:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in its core components: oxalamide derivatives , thiophene-containing molecules , and amine-substituted compounds . Below is a comparative analysis:

Oxalamide Derivatives

Key Findings :

- Cyclopropyl at N2 may reduce oxidative metabolism compared to bulkier aryl groups, as seen in kinase inhibitor analogs .

Thiophene-Containing Analogues

Key Findings :

- For example, imidazole-linked thiophen-3-yl compounds show antibacterial activity , suggesting the target compound may share similar target affinities.

- Ethyl-azepane in the target compound replaces ethoxy-imidazole in , possibly shifting activity from antibacterial to CNS targets due to enhanced lipophilicity.

Amine-Substituted Compounds

Key Findings :

- Azepane’s larger ring size vs.

- Cyclopropyl’s sp³ hybridization enhances stability compared to linear alkyl amines, as seen in protease inhibitors.

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological targets, particularly in the context of neurological and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The compound features an azepane ring, a thiophene moiety, and a cyclopropyl group, contributing to its distinct pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 946201-32-7 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as an inhibitor of glycine transporters (GlyT), which are crucial in modulating synaptic transmission in the central nervous system (CNS). Specifically, modifications in the azepane structure have been shown to enhance the potency of related compounds against GlyT1, indicating a potential pathway for therapeutic applications in treating disorders such as schizophrenia and depression .

In vitro Studies

Various in vitro studies have demonstrated the compound's inhibitory effects on GlyT1:

- IC50 Values : The most potent analogs in related studies achieved IC50 values as low as 37 nM, highlighting the potential efficacy of compounds with similar structures .

In vivo Studies

While detailed in vivo data on this compound specifically is limited, related compounds have shown favorable brain-plasma ratios in pharmacokinetic studies, suggesting good CNS penetration which is critical for therapeutic efficacy .

Case Study 1: Glycine Transporter Inhibition

A series of compounds structurally related to this compound were evaluated for their ability to inhibit GlyT1. The introduction of the azepane ring resulted in enhanced binding affinity and selectivity compared to piperidine-based analogs. This modification is significant as it suggests that structural variations can lead to improved therapeutic profiles .

Case Study 2: CNS Effects

Research has indicated that compounds targeting GlyT1 can produce anxiolytic and antidepressant effects. The specific effects of this compound on behavior in animal models remain to be fully elucidated but are anticipated based on its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| N-(2-(piperidin-1-yl)-2-thiophen-3-yethyl) | 39 | Less potent than azepane analogs |

| N-(2-(morpholin-1-yl)-2-thiophen-3-yethyl) | TBD | Potentially similar activity |

| N-(2-(azepan-1-yl)-2-thiophen-3-yethyl) | 37 | Most potent within this structural series |

Q & A

Basic: What are the key synthetic challenges in preparing N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-cyclopropyloxalamide, and how can they be addressed methodologically?

Answer:

The synthesis involves multi-step reactions, including coupling azepane and thiophene derivatives with cyclopropylamine via oxalamide linkages. Key challenges include:

- Steric hindrance from the azepane and thiophene groups, requiring optimized coupling agents (e.g., HATU or EDCI) .

- Purification of intermediates: Column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization in polar solvents (e.g., ethanol/water) improves yield and purity .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound across studies?

Answer:

Discrepancies may arise from:

- Assay conditions (e.g., pH, temperature): Standardize protocols (e.g., fixed ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Compound purity : Validate via HPLC (>95% purity) and mass spectrometry to exclude impurities affecting activity .

- Structural analogs : Compare activity of closely related derivatives (e.g., morpholino vs. piperazine substitutions) to identify pharmacophore contributions .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm connectivity of azepane (δ 1.4–2.1 ppm), thiophene (δ 6.8–7.2 ppm), and cyclopropyl groups (δ 0.5–1.2 ppm) .

- IR spectroscopy : Identify oxalamide C=O stretches (~1650–1700 cm⁻¹) and secondary amine N–H bends (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C21H30N4O2S) with <2 ppm error .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., GPCRs or kinases). Focus on interactions between the azepane ring and hydrophobic pockets .

- QSAR studies : Corrogate substituent effects (e.g., thiophene vs. furan) on activity using descriptors like LogP and polar surface area .

- MD simulations : Assess compound stability in target binding sites over 100-ns trajectories to prioritize derivatives with prolonged residence times .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the oxalamide bond .

- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .

- Stability monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products .

Advanced: How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?

Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins .

- CRISPR-Cas9 knockouts : Validate candidate targets (e.g., kinases) in cell lines and assess rescue of phenotype .

- Metabolomics : Track changes in cellular pathways (e.g., ATP levels) via LC-MS to infer upstream targets .

Basic: What are the critical parameters for optimizing reaction yields in the final coupling step?

Answer:

- Solvent choice : Use DMF or dichloromethane for better solubility of hydrophobic intermediates .

- Temperature : Maintain 0–5°C during coupling to minimize epimerization of the thiophene group .

- Stoichiometry : Use 1.2 equivalents of cyclopropylamine to drive the reaction to completion .

Advanced: How can contradictory data on the compound’s solubility in aqueous buffers be reconciled?

Answer:

- Buffer composition : Test solubility in PBS vs. HEPES; additives like 0.1% Tween-80 may improve dispersion .

- pH adjustment : Protonate the azepane nitrogen (pKa ~9.5) to enhance solubility in acidic buffers .

- Co-solvents : Use ≤5% DMSO or PEG-400 to maintain colloidal stability without denaturing proteins .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Answer:

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes .

- Cell viability : MTT or CellTiter-Glo® assays in cancer lines (e.g., HeLa or MCF-7) .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., 5-HT2A) .

Advanced: What strategies can resolve stereochemical uncertainties in the synthetic pathway?

Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column and validate with circular dichroism (CD) .

- X-ray crystallography : Determine absolute configuration of crystalline intermediates .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.